![molecular formula C23H32N2O2S B7822256 N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid](/img/structure/B7822256.png)

N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

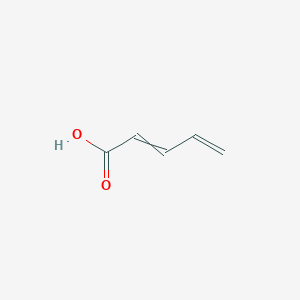

Cinnamic Acid . It is an organic compound with the chemical formula C9H8O2 . Cinnamic acid is a key aromatic compound in organic chemistry, widely recognized for its extensive applications and role in various chemical reactions. It is naturally occurring and is pivotal in plant metabolism, contributing to the biosynthesis of phenylpropanoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinnamic acid can be synthesized through several methods, including the Perkin reaction , which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate . This synthesis underscores its adaptability and utility in creating complex molecular structures.

Industrial Production Methods

In industrial contexts, cinnamic acid is often produced through the Knoevenagel condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . This method is favored for its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.

Reduction: It can be reduced to form hydrocinnamic acid.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Halogenated or nitrated derivatives of cinnamic acid.

Aplicaciones Científicas De Investigación

Cinnamic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: Cinnamic acid derivatives are studied for their antimicrobial and antioxidant properties.

Industry: It is used in the production of flavors, fragrances, and as a stabilizer in plastics.

Mecanismo De Acción

Cinnamic acid exerts its effects through various mechanisms, including:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: Cinnamic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, affecting metabolic pathways.

Comparación Con Compuestos Similares

Cinnamic acid can be compared with other similar compounds such as:

Ferulic Acid: Similar in structure but contains a methoxy group on the aromatic ring.

Coumaric Acid: Similar but lacks the double bond in the side chain.

Caffeic Acid: Contains both hydroxyl and methoxy groups on the aromatic ring.

Uniqueness

Cinnamic acid is unique due to its simple structure, which allows for easy modification and derivatization, making it a versatile compound in various chemical syntheses and industrial applications.

Propiedades

IUPAC Name |

N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBONKHPVHMQHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)